molecular formula C29H31N3O2S B11347413 2-{[4-oxo-3-(prop-2-en-1-yl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}-N-phenylpropanamide

2-{[4-oxo-3-(prop-2-en-1-yl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}-N-phenylpropanamide

Cat. No.: B11347413
M. Wt: 485.6 g/mol
InChI Key: WATKWQKKNJBVOB-UHFFFAOYSA-N
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Description

2-{[4-oxo-3-(prop-2-en-1-yl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-oxo-3-(prop-2-en-1-yl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}-N-phenylpropanamide typically involves multiple steps, including the formation of the spiro structure and the introduction of the sulfanyl and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-{[4-oxo-3-(prop-2-en-1-yl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}-N-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[4-oxo-3-(prop-2-en-1-yl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}-N-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-oxo-3-(prop-2-en-1-yl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[4-oxo-3-(prop-2-en-1-yl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}-N-phenylpropanamide include:

    Spiro[benzo[h]quinazoline] derivatives: These compounds share the spiro structure and may have similar biological activities.

    Sulfanyl-substituted amides: Compounds with sulfanyl and amide groups can exhibit comparable chemical reactivity.

Uniqueness

The uniqueness of 2-{[4-oxo-3-(prop-2-en-1-yl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}-N-phenylpropanamide lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H31N3O2S

Molecular Weight

485.6 g/mol

IUPAC Name

2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-phenylpropanamide

InChI

InChI=1S/C29H31N3O2S/c1-3-18-32-27(34)24-25(23-15-9-8-12-21(23)19-29(24)16-10-5-11-17-29)31-28(32)35-20(2)26(33)30-22-13-6-4-7-14-22/h3-4,6-9,12-15,20H,1,5,10-11,16-19H2,2H3,(H,30,33)

InChI Key

WATKWQKKNJBVOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NC3=C(C(=O)N2CC=C)C4(CCCCC4)CC5=CC=CC=C53

Origin of Product

United States

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